molecular formula C15H9ClN2O4S2 B307490 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one

2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one

Cat. No. B307490
M. Wt: 380.8 g/mol
InChI Key: OFDPQEWGSGEDSS-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat a variety of infections caused by protozoa and viruses. Nitazoxanide was first synthesized in the 1990s and has since become an important tool in the fight against parasitic and viral infections.

Scientific Research Applications

Nitazoxanide has been used in scientific research to study its effects on a variety of protozoa and viruses. It has been shown to be effective against Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and other protozoa. Nitazoxanide has also been shown to have antiviral activity against a variety of viruses, including influenza, hepatitis B and C, and rotavirus. In addition, 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one has been studied for its potential use in treating cancer and other diseases.

Mechanism of Action

The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one is not fully understood, but it is thought to involve interference with the energy metabolism of protozoa and viruses. Nitazoxanide has been shown to inhibit the activity of pyruvate:ferredoxin oxidoreductase, an enzyme that is involved in the energy metabolism of many protozoa. Nitazoxanide has also been shown to inhibit the replication of viruses by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of protozoa and viruses, as well as to reduce inflammation and oxidative stress. Nitazoxanide has also been shown to have immunomodulatory effects, including the ability to stimulate the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Nitazoxanide has several advantages for lab experiments, including its broad-spectrum activity against protozoa and viruses, its low toxicity, and its ease of use. However, there are also limitations to its use, including the need for high concentrations to achieve effective inhibition of some protozoa and viruses, and the potential for the development of resistance.

Future Directions

There are several future directions for research on 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. One area of research is the development of new formulations of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one that can improve its efficacy and reduce its toxicity. Another area of research is the identification of new targets for 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one, which could expand its use in the treatment of other diseases. Additionally, research is needed to better understand the mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one and to identify potential biomarkers of its activity. Finally, research is needed to evaluate the potential use of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one in combination with other drugs to improve its efficacy and reduce the risk of resistance.

Synthesis Methods

Nitazoxanide can be synthesized using a multistep process starting from 5-nitrofurfural. The first step involves the reaction of 5-nitrofurfural with thiosemicarbazide to form 5-nitro-2-furylthiosemicarbazide. The second step involves the reaction of 5-nitro-2-furylthiosemicarbazide with 2-chlorobenzyl chloride to form 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one. This method has been used to produce high yields of 2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one with good purity.

properties

Product Name

2-[(2-chlorobenzyl)sulfanyl]-4-({5-nitro-2-furyl}methylene)-1,3-thiazol-5(4H)-one

Molecular Formula

C15H9ClN2O4S2

Molecular Weight

380.8 g/mol

IUPAC Name

(4Z)-2-[(2-chlorophenyl)methylsulfanyl]-4-[(5-nitrofuran-2-yl)methylidene]-1,3-thiazol-5-one

InChI

InChI=1S/C15H9ClN2O4S2/c16-11-4-2-1-3-9(11)8-23-15-17-12(14(19)24-15)7-10-5-6-13(22-10)18(20)21/h1-7H,8H2/b12-7-

InChI Key

OFDPQEWGSGEDSS-GHXNOFRVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSC2=N/C(=C\C3=CC=C(O3)[N+](=O)[O-])/C(=O)S2)Cl

SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC(=CC3=CC=C(O3)[N+](=O)[O-])C(=O)S2)Cl

Origin of Product

United States

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